

Using Etravirine-13C3 for metabolite identification

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Compound of Interest

Compound Name: Etravirine-13C3

CAS No.: 1189671-48-4

Cat. No.: B563864

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Application Note & Protocol

Topic: Streamlining Metabolite Identification: A Protocol for Utilizing **Etravirine-13C3** with High-Resolution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metabolite identification is a critical step in drug development, providing essential insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which directly impacts its safety and efficacy. However, distinguishing drug-related metabolites from endogenous background ions in complex biological matrices presents a significant analytical challenge. This application note details a robust methodology leveraging stable isotope labeling (SIL) to overcome this hurdle. We present a comprehensive protocol for the use of **Etravirine-13C3**, a stable isotope-labeled analogue of the non-nucleoside reverse transcriptase inhibitor Etravirine, for unambiguous metabolite identification in in vitro systems using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of three ¹³C atoms introduces a unique mass signature, enabling drug-related material to be rapidly and

confidently distinguished from the biological background, thereby accelerating metabolite structural elucidation and profiling.

Introduction: The Challenge of Metabolite Profiling

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Like most xenobiotics, it undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver, including CYP3A4, CYP2C9, and CYP2C19.[2][3] The primary metabolic pathways involve oxidation of the dimethylbenzotrile moiety to form hydroxylated metabolites, which can be further conjugated, for instance, by glucuronidation.[4][5]

Identifying these metabolites in complex biological samples (e.g., plasma, urine, or microsomal incubates) is a formidable task. The analytical challenge lies in differentiating the low-concentration drug metabolites from a vast excess of endogenous molecules that can produce interfering signals in a mass spectrometer. Traditional methods often rely on comparing chromatograms from dosed and control samples, a process that is time-consuming and prone to false positives and negatives.

Stable isotope labeling (SIL) has emerged as a powerful strategy to de-risk and accelerate drug metabolism studies.[6][7] By introducing a stable isotope like ^{13}C into the drug molecule, a unique isotopic signature is created. This application note describes the specific use of **Etravirine- $^{13}\text{C}_3$** for this purpose.

The Scientific Rationale: Isotopic Pattern Filtering with Etravirine- $^{13}\text{C}_3$

The core principle of this methodology is the co-administration or co-incubation of a 1:1 mixture of unlabeled Etravirine and **Etravirine- $^{13}\text{C}_3$** . The three ^{13}C atoms in the labeled molecule increase its monoisotopic mass by approximately 3 Da (specifically, 3×1.00335 Da) compared to the unlabeled drug.[8]

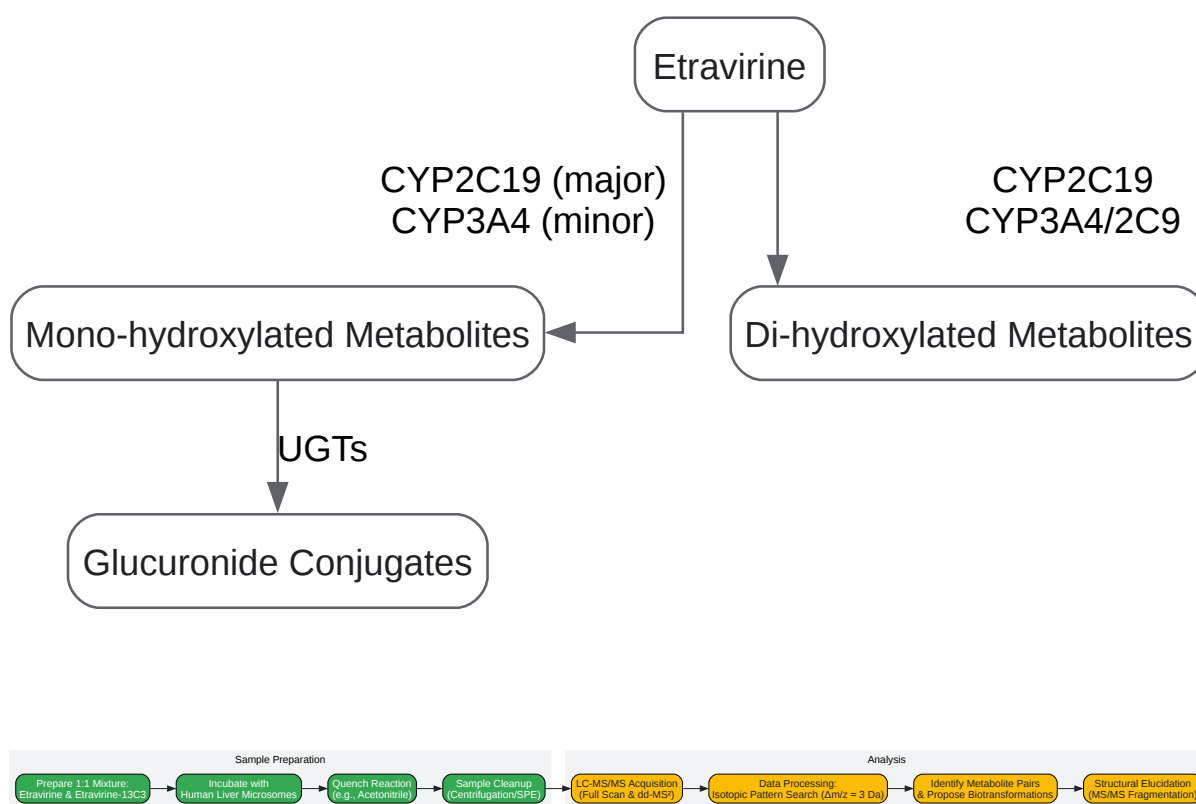
This creates a characteristic "twin ion" signature in the mass spectrum. Any molecule containing the ^{13}C -labeled portion of the Etravirine structure will appear as a pair of peaks with equal intensity, separated by ~ 3 Da. This unique pattern is absent in endogenous molecules,

allowing for the creation of a powerful data mining filter to selectively identify drug-related components. This approach offers several distinct advantages:

- **Unambiguous Identification:** It definitively confirms that a detected signal originates from the parent drug, eliminating false positives from the biological matrix.[9]
- **Simplified Data Analysis:** Instead of comparing entire chromatograms, analysis is reduced to searching for the specific isotopic pattern, which can be automated.[10]
- **Co-elution Confirmation:** The labeled and unlabeled metabolites are chemically identical and will co-elute under reversed-phase chromatography, providing an additional layer of confirmation.
- **Structural Elucidation Aid:** The mass difference between a metabolite pair and the parent drug pair directly indicates the mass of the biotransformation (e.g., +15.995 Da for hydroxylation).

Etravirine Metabolism Overview

Etravirine's biotransformation is primarily oxidative. Understanding these pathways is key to anticipating the types of metabolites that will be found. The major routes are summarized below.[2][4][5]



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Caption: Workflow for metabolite identification using **Etravirine-13C3**.

Detailed Protocols

Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to generate metabolites using a subcellular liver fraction.

Materials:

- Etravirine and **Etravirine-13C3** (10 mM stock solutions in DMSO)
- Pooled Human Liver Microsomes (HLMs), 20 mg/mL

- 0.5 M Potassium Phosphate Buffer (pH 7.4)
- NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
- Acetonitrile (ACN), ice-cold
- Incubator/shaking water bath set to 37°C

Procedure:

- Prepare Master Mix: In a microcentrifuge tube, prepare a 1:1 (mol/mol) working solution of Etravirine and **Etravirine-13C3** at 100 µM in 50:50 ACN:Water.
- Prepare Incubation Mixture: In a clean tube, combine the following on ice. Prepare a parallel control incubation without the NADPH regenerating system.
 - Potassium Phosphate Buffer (0.5 M, pH 7.4): 20 µL
 - HLMs (20 mg/mL): 5 µL (Final concentration: 0.5 mg/mL)
 - Deionized Water: to bring volume to 195 µL
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.
- Initiate Reaction: Add 5 µL of the NADPH regenerating system solution to start the metabolic reaction.
- Substrate Addition: Immediately add 2 µL of the 100 µM Etravirine/**Etravirine-13C3** mixture (Final concentration: 1 µM).
- Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
- Quench Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., Itraconazole, 100 ng/mL). [\[11\]](#) This step also serves to precipitate proteins.

- Sample Preparation: Vortex the tube vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for method development. Parameters should be optimized for the specific instrumentation used.

Instrumentation:

- UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

Parameter	Setting	Rationale
Column	C18 Reversed-Phase (e.g., 50 x 2.1 mm, <2 µm) [11]	Provides good retention and separation for lipophilic compounds like Etravirine.
Mobile Phase A	0.1% Formic Acid in Water	Acidifies the mobile phase to improve peak shape and ionization efficiency for basic compounds.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic solvent for eluting analytes from the C18 column.
Flow Rate	0.4 mL/min	Typical flow rate for analytical UHPLC.
Gradient	10% B to 95% B over 10 min, hold 2 min, re-equilibrate	A standard gradient to elute a wide range of metabolites with varying polarities.
Column Temp.	40°C	Improves peak shape and reduces viscosity.

| Injection Vol. | 5 μ L | |

MS Parameters:

Parameter	Setting	Rationale
Ionization Mode	Positive Electrospray (ESI+)	Etravirine contains basic nitrogen atoms that readily protonate.
Acquisition Mode	Full Scan with data-dependent MS/MS (dd-MS ²)	Full scan detects all ions, while dd-MS ² triggers fragmentation on the most intense peaks for structural information.
Full Scan Range	m/z 150 - 1000	Covers the expected mass range for the parent drug and its common metabolites (hydroxylated, glucuronidated).
Resolution	>60,000 FWHM	High resolution is critical to accurately determine the mass of metabolites and resolve them from interferences. [8]

| dd-MS² | Top 5 most intense ions, dynamic exclusion enabled | Fragments the most abundant ions to generate structural data while avoiding repeated fragmentation of the same ion. |

Data Analysis and Interpretation

The key to the analysis is the targeted search for isotopic pairs.

- **Data Extraction:** Using the instrument's software, extract ion chromatograms for the theoretical m/z of the unlabeled (e.g., 436.0501 for [M+H]⁺) and ¹³C₃-labeled (e.g., 439.0602 for [M+H]⁺) parent drug. They should appear at the same retention time.
- **Isotopic Pair Search:** Utilize a data mining tool or algorithm to search the entire dataset for pairs of peaks that:

- Co-elute within a narrow retention time window.
- Exhibit a mass difference of 3.010 ± 5 ppm.
- Have a near 1:1 intensity ratio.
- Metabolite Annotation: For each identified pair, calculate the mass difference from the parent drug pair. This delta mass corresponds to the biotransformation.

Table of Expected Biotransformations:

Biotransformation	Mass Shift (Da)	Example Unlabeled m/z [M+H] ⁺	Example Labeled m/z [M+H] ⁺
Parent Drug	-	436.0501	439.0602
Hydroxylation	+15.9949	452.0450	455.0551
Di-hydroxylation	+31.9898	468.0399	471.0500
Glucuronidation	+176.0321	612.0822	615.0923
Hydroxylation + Glucuronidation	+192.0270	628.0771	631.0872

- Structural Confirmation: Analyze the dd-MS² fragmentation spectra for the identified metabolite pairs. The fragmentation patterns for the labeled and unlabeled species should be nearly identical, with fragments containing the ¹³C₃ label showing a +3 Da shift. This provides powerful evidence for locating the site of metabolic modification.

Conclusion

The use of **Etravirine-13C3** in a 1:1 mixture with its unlabeled counterpart provides a highly efficient and accurate method for metabolite identification. This stable isotope labeling strategy transforms metabolite detection from a comparative analysis into a targeted search for a unique isotopic signature. By leveraging high-resolution mass spectrometry, this approach allows researchers to rapidly and confidently distinguish drug-related material from endogenous interferences, significantly streamlining the process of metabolite profiling and structural

elucidation in the drug development pipeline. The protocols and workflows described herein offer a robust framework for implementing this powerful technique.

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